6-Ethyl-3-(pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
- 6-ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
Uniqueness
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-ethyl-3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H12N4O/c1-2-7-10(15)12-9(14-13-7)8-5-3-4-6-11-8/h3-7,13H,2H2,1H3,(H,12,14,15) |
InChI Key |
NALGSKNBTXNTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=NN1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.